

# Comprehensive Guide to the Crystal Structure of (2-Methylphenoxy)acetic Acid

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## Compound of Interest

Compound Name: (2-Methylphenoxy)acetic acid

CAS No.: 67649-70-1

Cat. No.: B7696709

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## Executive Summary

**(2-Methylphenoxy)acetic acid** (also known as o-tolyloxyacetic acid) is a pivotal intermediate in the synthesis of phenoxy-class herbicides, including MCPA (2-methyl-4-chlorophenoxyacetic acid), and serves as a structural analogue to the natural plant hormone auxin.[1]

Understanding its solid-state arrangement is critical for optimizing formulation stability, solubility profiles, and biological efficacy.[1]

This guide provides an in-depth analysis of the crystal structure of **(2-methylphenoxy)acetic acid**, derived from single-crystal X-ray diffraction data.[1] It details the monoclinic

packing motif, characterized by centrosymmetric carboxylic acid dimers and stabilized by auxiliary C—H[2]...O hydrogen bonding networks.

## Chemical Background & Significance[1]

The phenoxyacetic acid family represents a cornerstone of agrochemistry.[1] The core scaffold—a phenyl ring linked to an acetic acid moiety via an ether oxygen—mimics the indole-3-acetic acid structure essential for plant growth regulation.[1]

- Chemical Formula:

[2][3][4][5][6]

- Molecular Weight: 166.17 g/mol [1][2][3]
- CAS Number: 1878-49-5[1]
- Role: Precursor to MCPA; Auxin mimic.

The 2-methyl substitution on the phenyl ring introduces steric bulk that influences the planarity of the ether linkage, a critical factor in receptor binding affinity and crystal packing efficiency.[1]

## Experimental Protocols

### Synthesis: Williamson Ether Etherification

The synthesis follows a standard nucleophilic substitution pathway (Williamson ether synthesis), reacting o-cresol with chloroacetic acid under alkaline conditions.[1]

Protocol:

- Reagents: o-Cresol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water.
- Reaction: Dissolve o-cresol in aqueous NaOH. Add chloroacetic acid solution dropwise while maintaining temperature at 90–100°C. Reflux for 2–4 hours.
- Workup: Cool the reaction mixture. Acidify with concentrated HCl to pH < 1.[1] The product precipitates as a white solid.[1]
- Purification: Filter the crude solid and wash with cold water to remove inorganic salts.

### Crystallization

High-quality single crystals suitable for X-ray diffraction are grown via slow evaporation.[1]

- Solvent System: Methanol/Ethanol mixture (1:1 v/v).[1]

- Method: Dissolve 100 mg of purified acid in 5 mL of warm solvent. Filter into a clean vial. Cover with perforated parafilm and allow to stand at room temperature (approx. 20°C) for 3–5 days.
- Result: Colorless plate-like crystals.<sup>[1][3][5][6]</sup>

## Workflow Visualization



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Figure 1: Synthesis and crystallization workflow for **(2-methylphenoxy)acetic acid** structural determination.<sup>[1][3][5]</sup>

## Crystallographic Data

The structure was solved using direct methods and refined on

<sup>[1]</sup> The compound crystallizes in the monoclinic system, a common motif for small organic acids due to the directional requirements of hydrogen bonding.<sup>[1]</sup>

Parameter	Value
Crystal System	Monoclinic
Space Group	(No. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> 14)
a ( )	5.1062(5)
b ( )	22.352(2)
c ( )	7.4014(9)
( )	108.235(5)
Volume ( )	802.33(14)
Z	4
Density ( )	1.376 Mg/m <sup>3</sup>
Temperature	150(2) K
R-Factor ( )	0.078
CCDC Number	239145

Source: Cox & Hickey, Acta Cryst. [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) E (2004) [\[1\]](#).[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Structural Analysis

## Molecular Conformation

The molecule exhibits a high degree of planarity, with the phenoxy ring and the ether oxygen lying in the same plane.<sup>[1]</sup> However, the acetic acid side chain adopts a specific torsion to minimize steric clash with the ortho-methyl group.<sup>[1]</sup>

- Torsion Angle (

):

<sup>[1]</sup><sup>[5]</sup><sup>[6]</sup>

- Conformation: Anti-periplanar. This extended conformation facilitates the formation of linear hydrogen-bonded arrays rather than intramolecular hydrogen bonds.<sup>[1]</sup>

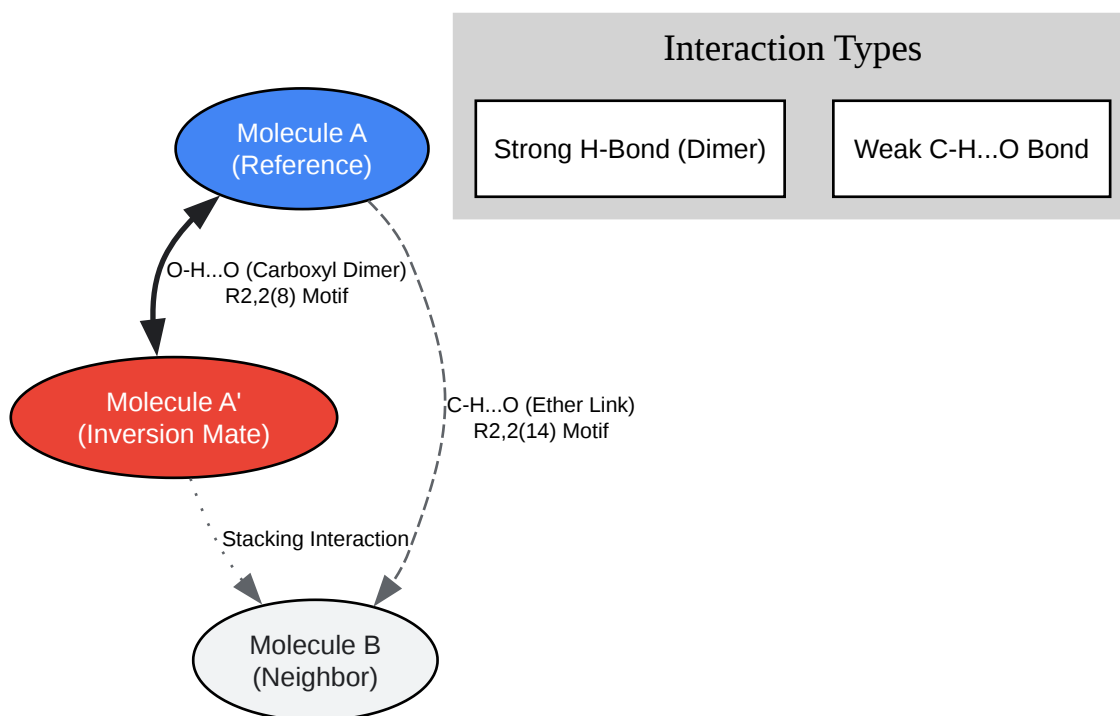
## Supramolecular Architecture

The crystal packing is dominated by strong O—H $\cdots$ O hydrogen bonds, forming the classic carboxylic acid dimer.<sup>[1]</sup><sup>[2]</sup>

- Primary Interaction (The Dimer):
  - Two molecules are linked across a center of inversion by paired hydrogen bonds between their carboxyl groups.<sup>[1]</sup>
  - Graph Set Motif:  
(an 8-membered ring formed by 2 donors and 2 acceptors).<sup>[1]</sup>
  - Geometry: The O $\cdots$ O distance is typically ~2.6–2.7 Å, indicating a strong interaction.<sup>[1]</sup>
- Secondary Interaction (Stabilization):
  - The dimers are further linked by weaker C—H<sup>[8]</sup> $\cdots$ O interactions involving the ether oxygen and aromatic protons.<sup>[1]</sup>
  - Graph Set Motif:

. This secondary ring involves the ether oxygen acting as an acceptor, linking the dimers into a 2D network.[1]

## Hydrogen Bonding Topology



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Figure 2: Topology of the hydrogen bonding network.[5][6][8][9] The primary interaction is the centrosymmetric dimer (solid line), stabilized by secondary weak interactions (dashed).

## Implications for Application

### Solubility & Formulation

The formation of stable, centrosymmetric dimers explains the compound's relatively high melting point (155–157°C) and its limited solubility in non-polar solvents compared to its esters. In formulation, disrupting this dimer with basic salts (e.g., dimethylamine salt) is necessary to increase water solubility for agricultural spraying.[1]

## Structural Comparison

Compared to Phenoxyacetic acid (unsubstituted), the 2-methyl derivative shows a similar dimer motif but increased unit cell volume due to the methyl group. Compared to 2,4-D (2,4-dichlorophenoxyacetic acid), the packing is less dense (

vs

Mg/m<sup>3</sup>), attributed to the lack of heavy chlorine atoms and the steric bulk of the methyl group preventing tighter stacking.

## References

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## Sources

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